Ranatuerin-2CHa
Description
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
GLMDTVKNAAKNLAGQLLDRLKCKITGC |
Origin of Product |
United States |
Origin and Biosynthesis of Ranatuerin 2cha
Identification of Source Organisms and Secretion Mechanisms
The identification of Ranatuerin-2CHa and its related peptides is intrinsically linked to the study of amphibian skin secretions. These secretions, a rich cocktail of bioactive molecules, are a key element of the frog's defense mechanisms. google.com
Peptidomic analysis of skin secretions, often stimulated by methods such as norepinephrine (B1679862) administration, has been instrumental in identifying and characterizing a wide array of host-defense peptides, including this compound. researchgate.net This technique allows for the detailed study of the peptide composition of the secretions. For instance, peptidomic analysis of skin secretions from the Chiricahua leopard frog (Rana chiricahuensis) has identified sequences encoding for this compound. oregonstate.edu Similarly, studies on the Greek stream frog (Rana graeca) and the Amazon River frog (Lithobates palmipes) have revealed the presence of various ranatuerin-2 (B1576050) peptides alongside other antimicrobial peptide families like brevinins and temporins. researchgate.net These analyses not only identify the peptides present but also provide insights into the phylogenetic relationships between different frog species. researchgate.netnih.gov The presence and structure of peptides like this compound can serve as molecular markers to delineate species and subspecies. researchgate.net
The secretion of these peptides is a holocrine process, where the contents of the granular glands are released onto the skin's surface through the rupture of the plasma membrane. imrpress.com This release is typically triggered by external stimuli, such as a perceived threat or physical injury, ensuring that the protective peptides are deployed when most needed. google.com
Transcriptomic and proteomic analyses provide a deeper understanding of the expression of peptides like this compound. Transcriptomics, through techniques like RNA sequencing, identifies the genes being actively transcribed into messenger RNA (mRNA), offering a snapshot of the genetic blueprint for peptide production. nih.govfrontiersin.org Proteomics, on the other hand, identifies the final protein products, providing a direct measure of the peptides present in the skin secretions. mdpi.com
The integration of these two "omics" approaches allows researchers to build a comprehensive picture of peptide expression, from gene to protein. For example, a transcriptomic analysis might reveal the presence of multiple gene variants for ranatuerin-2 peptides, while proteomics would confirm which of these variants are actually translated into functional peptides. researchgate.net This combined approach is crucial for understanding the diversity and regulation of antimicrobial peptide production in amphibians.
Genetic Basis of this compound Biosynthesis
The production of this compound is a genetically controlled process, involving the transcription of a specific gene, translation into a precursor protein, and subsequent modifications to yield the final, active peptide.
Gene cloning and sequence analysis have been pivotal in elucidating the genetic basis of this compound biosynthesis. By cloning the complementary DNA (cDNA) from the skin of frogs known to produce ranatuerin-2 peptides, such as the brown frog (Rana zhenhaiensis), scientists can determine the exact amino acid sequence of the precursor protein. nih.gov These studies have revealed a canonical precursor architecture for many frog skin antimicrobial peptides. imrpress.com This structure typically consists of a signal peptide, an acidic propiece, and the sequence of the mature peptide. imrpress.com
Sequence analysis of the genes encoding for ranatuerin-2 peptides has shown that they are subject to positive selection, indicating that these peptides are evolving rapidly, likely in response to selective pressures from pathogens. oregonstate.edu This rapid evolution contributes to the vast diversity of antimicrobial peptides observed across different amphibian species. imrpress.com
The biosynthesis of this compound involves a series of post-translational modifications (PTMs) that are essential for its final structure and function. letstalkacademy.comptgcn.com After the precursor protein is synthesized, the signal peptide is cleaved, and the resulting propeptide is further processed. thermofisher.com A key step in this process is the proteolytic cleavage at specific sites, often marked by Lys-Arg residues, to release the mature peptide. imrpress.com
Many antimicrobial peptides, including those in the ranatuerin-2 family, undergo C-terminal amidation, a PTM that often enhances their biological activity and stability. researchgate.net Another significant feature of many ranatuerin-2 peptides is the presence of a "Rana-box," a disulfide-bridged heptapeptide (B1575542) ring at the C-terminus. google.comnih.gov This structural motif is believed to play a role in the peptide's antimicrobial activity. The specific PTMs that this compound undergoes are critical in defining its three-dimensional structure and its ability to interact with and disrupt microbial membranes. mdpi.com
Environmental and Physiological Factors Influencing Production
The production of this compound and other antimicrobial peptides is not static but can be influenced by a variety of environmental and physiological factors. While direct research on the specific factors affecting this compound production is limited, studies on other microbial secondary metabolites offer valuable insights. For example, the availability of certain minerals and carbon sources has been shown to influence the production of antibiotics in bacteria. nih.gov It is plausible that similar nutritional cues could affect antimicrobial peptide synthesis in amphibians.
Structural Characterization Methodologies of Ranatuerin 2cha
Advanced Spectroscopic Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure.google.combiorxiv.org
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in a solution environment that can mimic physiological conditions. nih.gov For peptides like those in the ranatuerin family, which are often unstructured in aqueous solution but adopt defined secondary structures upon interacting with membranes, NMR studies are typically conducted in membrane-mimicking environments such as organic solvent mixtures (e.g., trifluoroethanol/water) or in the presence of micelles. nih.govbiorxiv.org These conditions promote the formation of stable secondary structural elements that are believed to be crucial for biological activity. biorxiv.org
The elucidation of a peptide's solution structure by NMR relies on a suite of two-dimensional (2D) experiments that resolve the spatial and through-bond relationships between atomic nuclei. measurlabs.com
COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are used to identify amino acid spin systems by revealing scalar couplings between protons that are connected through chemical bonds. uzh.ch TOCSY is particularly useful as it can establish correlations between all protons within a single amino acid residue. uzh.ch
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about protons that are close in space (typically < 5 Å), regardless of whether they are close in the primary sequence. chemrxiv.org The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons, making it a key experiment for determining the peptide's folding and tertiary structure. embrapa.br
HSQC (Heteronuclear Single Quantum Coherence) correlates the chemical shifts of protons with directly attached heteronuclei, most commonly ¹³C or ¹⁵N. researchgate.net This is crucial for resolving spectral overlap and for assigning resonances, especially in larger peptides. nih.gov
The collective data from these experiments allow for the sequential assignment of all proton resonances along the peptide backbone and side chains, which is the first step in determining the three-dimensional structure. embrapa.br
Once the NMR resonances are assigned, the pattern of NOE connectivities, along with the analysis of proton and carbon chemical shifts, provides detailed insights into the secondary structure of Ranatuerin-2CHa. nih.gov Peptides in the ranatuerin family, including this compound, generally exhibit a propensity to form amphipathic α-helical structures. nih.govimrpress.com
Key indicators of an α-helix in NMR data include:
A series of strong sequential dNN(i, i+1) NOEs.
Medium-range dαN(i, i+3) and dαβ(i, i+3) NOEs.
Characteristic downfield shifts of Hα protons and upfield shifts of ¹³Cα and ¹³Cβ carbons.
The presence of a cyclic hexapeptide or heptapeptide (B1575542) domain, known as the "Rana box," at the C-terminus is a characteristic feature of many ranatuerin-2 (B1576050) peptides. google.commdpi.com This is formed by a disulfide bridge between two cysteine residues. The conformation of this cyclic region, along with any turns or less structured regions, is also determined through detailed analysis of NOE patterns and coupling constants. For instance, studies on the related peptide ranatuerin-2CSa revealed a helix-turn-helix conformation in a trifluoroethanol-water mixture. nih.gov
Table 1: Summary of NMR Data for Secondary Structure Determination of Ranatuerin-like Peptides
| NMR Parameter | Structural Interpretation |
| dNN(i, i+1) NOEs | Indicates proximity of backbone amide protons of adjacent residues, common in helices and extended structures. |
| dαN(i, i+3) NOEs | A hallmark of α-helical structures, showing a turn of the helix. |
| dαβ(i, i+3) NOEs | Also characteristic of α-helical conformations. |
| ¹Hα Chemical Shift | Downfield shifts (higher ppm) are often indicative of helical regions. |
| ¹³Cα and ¹³Cβ Chemical Shifts | Upfield shifts (lower ppm) relative to random coil values suggest helical content. |
Mass Spectrometry (MS) for Molecular Weight and Sequence Confirmation.google.comnih.gov
Mass spectrometry is a critical analytical technique used to determine the precise molecular weight of a peptide and to confirm its amino acid sequence. mdpi.com This is essential for verifying the identity of a newly isolated or synthesized peptide like this compound. nih.gov Two common soft ionization techniques, MALDI-TOF MS and ESI-MS, are particularly well-suited for the analysis of biomolecules. creative-proteomics.com
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a high-throughput technique that provides rapid and accurate molecular weight determination. creative-proteomics.com In this method, the peptide sample is co-crystallized with a matrix that absorbs laser energy. A laser pulse desorbs and ionizes the peptide, typically forming singly charged ions. researchgate.net The time it takes for these ions to travel through a flight tube to the detector is proportional to their mass-to-charge ratio, allowing for precise mass determination. researchgate.net MALDI-TOF is often used to confirm the purity and identity of peptides purified from natural sources or synthesized chemically. iiitd.edu.inamericanpharmaceuticalreview.com
Electrospray Ionization (ESI) mass spectrometry is another soft ionization technique that is highly effective for analyzing peptides and proteins. creative-proteomics.com ESI is particularly advantageous because it can produce multiply charged ions from large molecules. creative-proteomics.com This allows for the analysis of high molecular weight compounds on mass spectrometers with a more limited mass-to-charge range. creative-proteomics.com ESI is often coupled with liquid chromatography (LC-ESI-MS), which separates complex mixtures of peptides before they enter the mass spectrometer. researchgate.netmdpi.com This is particularly useful in "peptidomic" studies of amphibian skin secretions, where multiple peptides are present. nih.govresearchgate.net The resulting mass spectra can be used to determine the molecular weight of this compound with high accuracy. americanpharmaceuticalreview.com Furthermore, tandem mass spectrometry (MS/MS) can be performed, where a specific peptide ion is selected, fragmented, and the resulting fragment ions are analyzed to determine the amino acid sequence de novo. mdpi.com
Table 2: Comparison of Mass Spectrometry Techniques for this compound Characterization
| Feature | MALDI-TOF MS | ESI-MS |
| Ionization State | Primarily singly charged ions researchgate.net | Multiply charged ions creative-proteomics.com |
| Primary Application | Rapid molecular weight determination, purity assessment iiitd.edu.inamericanpharmaceuticalreview.com | Accurate mass determination, sequencing (with MS/MS) mdpi.comamericanpharmaceuticalreview.com |
| Coupling to LC | Possible (offline) nih.gov | Common (online) researchgate.net |
| Sample Throughput | High | Moderate to High |
| Tolerance to Salts | More tolerant | Less tolerant |
Circular Dichroism (CD) Spectroscopy for Secondary Structure Content
Circular Dichroism (CD) spectroscopy is a powerful technique for the rapid determination of the secondary structure of peptides in solution. This method measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides and proteins. The resulting spectrum provides a signature that is characteristic of different secondary structural elements, including α-helices, β-sheets, and random coils.
For the Ranatuerin-2 family of peptides, to which this compound belongs, CD spectroscopy has been instrumental in revealing their conformational flexibility in different environments. Studies on closely related peptides, such as Ranatuerin-2PLx and Ranatuerin-2Pb, provide significant insight into the likely structural behavior of this compound. nih.govmdpi.com
In aqueous solutions, such as 10 mM ammonium (B1175870) acetate (B1210297) buffer, ranatuerin peptides typically exhibit a CD spectrum characteristic of a random coil. nih.gov This is indicated by a single strong negative peak around 198-200 nm. However, in a membrane-mimetic environment, such as a 50% solution of 2,2,2-trifluoroethanol (B45653) (TFE) in water, a significant conformational change is observed. The CD spectra in 50% TFE show two distinct negative peaks at approximately 208 nm and 222 nm, which are the hallmark features of an α-helical structure. nih.govresearchgate.net This induced helicity is a common feature of many antimicrobial peptides and is believed to be crucial for their interaction with and disruption of bacterial cell membranes.
The analysis of CD spectra allows for the quantitative estimation of the secondary structure content. For instance, the percentage of α-helix in Ranatuerin-2PLx was shown to increase dramatically in the presence of TFE. nih.gov This conformational switch from a disordered state to an ordered α-helical structure upon encountering a hydrophobic environment is a key aspect of the peptide's biological function.
| Peptide | Solvent Condition | Observed Secondary Structure | Key Spectral Features | Estimated α-Helical Content (%) |
|---|---|---|---|---|
| Ranatuerin-2PLx | 10 mM Ammonium Acetate (Aqueous) | Random Coil | Strong negative peak ~200 nm | Low |
| Ranatuerin-2PLx | 50% TFE/H₂O | α-Helix | Negative peaks at ~208 nm and ~222 nm | Significantly Increased |
| Ranatuerin-2Pb | Deionized Water (Aqueous) | Random Coil | Negative peak ~198 nm | ~5% |
| Ranatuerin-2Pb | 50% TFE/H₂O | α-Helix | Negative peaks at ~208 nm and ~222 nm | ~45% |
| Ranatuerin-2Pb | POPC/POPG (1:1) Liposomes | α-Helix | Negative peaks at ~208 nm and ~222 nm | ~48% |
Data for Ranatuerin-2PLx and Ranatuerin-2Pb are used as representative examples for the Ranatuerin-2 family. nih.govmdpi.com
Computational Approaches to Structural Prediction
To complement experimental data, computational methods are employed to predict the three-dimensional structure and dynamics of peptides like this compound. These in silico techniques provide atomic-level insights that are often difficult to obtain through experimental means alone.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. For peptides, MD simulations can predict conformational changes, interactions with solvent molecules, and binding to lipid membranes. The simulation calculates the trajectory of each atom by solving Newton's equations of motion, providing a detailed view of the peptide's dynamic behavior.
While specific MD simulation studies for this compound have not been published, the methodology has been widely applied to other antimicrobial peptides. units.it A typical MD simulation protocol for a peptide like this compound would involve:
System Setup: Building a simulation box containing the peptide, water molecules, and ions to mimic physiological conditions. To study membrane interactions, a pre-equilibrated lipid bilayer (e.g., POPC/POPG to mimic bacterial membranes) would be included.
Energy Minimization: Removing any steric clashes or unfavorable geometries in the initial setup.
Equilibration: Gradually bringing the system to the desired temperature and pressure.
Production Run: Running the simulation for an extended period (nanoseconds to microseconds) to collect data on the peptide's conformational landscape.
For ranatuerin peptides, MD simulations could be used to visualize the transition from a random coil in water to a stable α-helix within a lipid bilayer, corroborating the findings from CD spectroscopy. Furthermore, these simulations can reveal the precise orientation of the peptide within the membrane and identify key amino acid residues involved in the interaction.
Homology Modeling and Peptide Folding Algorithms
Homology modeling, also known as comparative modeling, is a computational technique used to predict the three-dimensional structure of a protein or peptide based on its amino acid sequence and the known structure of a homologous template. This method is viable when there is a significant sequence similarity (typically >30%) between the target sequence and a template with a known structure in the Protein Data Bank (PDB).
For this compound, a homology model could be constructed using the structure of a related ranatuerin peptide that has been solved by methods like NMR spectroscopy. For example, the structure of Ranatuerin-2CSa, determined in a TFE/water mixture, reveals a helix-turn-helix motif. nih.gov This known structure could serve as a template to model this compound. The process generally involves:
Template Selection: Identifying a suitable template structure from the PDB.
Sequence Alignment: Aligning the target sequence (this compound) with the template sequence.
Model Building: Building the 3D model of the target based on the alignment and the template's coordinates.
Model Refinement and Validation: Optimizing the model's geometry and assessing its quality using various scoring functions and validation tools.
Mechanisms of Biological Action of Ranatuerin 2cha Molecular and Cellular Level
Intracellular Targets and Pathways
While membrane disruption is a primary mechanism of action for many antimicrobial peptides, including those in the ranatuerin family, some can also translocate into the cytoplasm and interfere with essential intracellular processes. imrpress.commdpi.commdpi.com
Once inside the cell, antimicrobial peptides can inhibit the synthesis of vital macromolecules such as DNA, RNA, and proteins. nih.govresearchgate.net This inhibition can occur through direct binding to nucleic acids or by interfering with the enzymatic machinery responsible for replication, transcription, and translation. mdpi.com The non-specific inhibition of these fundamental cellular processes is a common characteristic of agents that cause membrane damage, as the leakage of essential precursors and the disruption of ion homeostasis can indirectly halt these synthetic pathways. plos.orgcreative-biolabs.com For some AMPs, this intracellular activity is a key component of their lethal action, working in concert with membrane permeabilization. mdpi.com
There is evidence to suggest that antimicrobial peptides can modulate the activity of certain cellular enzymes. One such enzyme is phospholipase A2 (PLA2), which is involved in lipid metabolism and can be stimulated by various peptides. nih.govmdpi.com Some studies have shown that antimicrobial peptides can enhance the activity of secretory PLA2 (sPLA2), particularly against anionic liposomes, which are characteristic of bacterial membranes. psu.edu This concerted action could potentially amplify the membrane-disruptive effects, leading to a more efficient killing of the target cell. psu.edu The modulation of PLA2 activity by peptides like those in the ranatuerin family could therefore represent an additional or synergistic mechanism of action. nih.gov
Activation of Apoptotic Signaling Pathways in Target Cells
Ranatuerin-2CHa, a member of the ranatuerin-2 (B1576050) family of antimicrobial peptides (AMPs), is understood to exert its cytotoxic effects on target cells, particularly cancer cells, through the induction of apoptosis. nih.govnih.gov The mechanism primarily involves the activation of the intrinsic, or mitochondrial, pathway of apoptosis. numberanalytics.comnih.govmdpi.com This pathway is a crucial process of programmed cell death triggered by internal cellular stress. numberanalytics.com
The process is initiated by the peptide's interaction with the cell membrane. Ranatuerin peptides possess a cationic (positively charged) and amphipathic nature, which allows them to preferentially bind to the anionic (negatively charged) surfaces of cancer cell membranes. nih.govvulcanchem.com This interaction disrupts the membrane, leading to permeabilization. nih.govgoogle.com Following membrane interaction, the peptide can translocate into the cell to engage with intracellular targets, a critical step for initiating apoptosis. frontiersin.org
Once inside the cell, the apoptotic cascade is triggered, centering on the mitochondria. The key events in this pathway include:
Mitochondrial Outer Membrane Permeabilization (MOMP): The peptide influences pro-apoptotic proteins from the Bcl-2 family, such as Bax and Bak. mdpi.comresearchgate.net Activation of these proteins leads to the formation of pores in the outer mitochondrial membrane. nih.gov
Cytochrome c Release: The permeabilization of the mitochondrial membrane results in the release of critical pro-apoptotic factors into the cytosol, most notably cytochrome c. numberanalytics.comresearchgate.net
Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to the Apoptotic Protease Activating Factor-1 (Apaf-1), triggering the assembly of a protein complex known as the apoptosome. numberanalytics.comresearchgate.net This complex then recruits and activates an initiator caspase, Caspase-9. researchgate.net
Executioner Caspase Cascade: Activated Caspase-9 proceeds to cleave and activate executioner caspases, primarily Caspase-3. nih.govresearchgate.net Studies on the closely related peptide Ranatuerin-2PLx have demonstrated the activation of Caspase-3 as a key step in its apoptotic mechanism. nih.gov Activated Caspase-3 is responsible for cleaving a multitude of cellular proteins, leading to the characteristic morphological changes of apoptosis, including DNA fragmentation, cell shrinkage, and the formation of apoptotic bodies. researchgate.netd-nb.infonih.gov
This sequence of events, from membrane disruption to the activation of the caspase cascade, highlights a multi-step process by which this compound and related peptides can selectively induce cell death in target cells.
| Key Protein | Role in Apoptosis | Pathway |
| Bax/Bak | Pro-apoptotic proteins that permeabilize the mitochondrial outer membrane. | Intrinsic |
| Cytochrome c | Released from mitochondria; binds to Apaf-1 to initiate apoptosome formation. | Intrinsic |
| Apaf-1 | Forms the apoptosome complex with cytochrome c. | Intrinsic |
| Caspase-9 | Initiator caspase activated by the apoptosome. | Intrinsic |
| Caspase-3 | Executioner caspase activated by Caspase-9; cleaves cellular substrates to execute apoptosis. | Intrinsic |
Specific Receptor Binding and Signaling Cascades (if applicable)
Current scientific understanding suggests that the mechanism of action for this compound and other members of the ranatuerin peptide family does not involve binding to a specific cell-surface receptor. vulcanchem.comgoogle.com Instead, their biological activity is primarily attributed to direct, non-specific interactions with the cell membrane. google.comfrontiersin.org
The key characteristics driving this interaction are the peptide's physicochemical properties and the unique composition of target cell membranes, particularly those of cancer cells and bacteria.
Electrostatic Attraction: Ranatuerin peptides are cationic, carrying a net positive charge. vulcanchem.com Conversely, the outer leaflet of cancer cell membranes is enriched with anionic molecules like phosphatidylserine, giving the surface a net negative charge. nih.gov This difference in charge facilitates a strong electrostatic attraction, drawing the peptide to the cell surface. vulcanchem.com
Amphipathic Structure: These peptides adopt an amphipathic α-helical structure, meaning they have distinct hydrophobic (water-repelling) and hydrophilic (water-attracting) faces. google.com This structure allows the peptide to insert into and disrupt the lipid bilayer of the cell membrane, leading to pore formation or general destabilization. vulcanchem.comgoogle.com
This direct membrane disruption mechanism bypasses the need for a specific receptor protein to initiate a signaling cascade. sygnaturediscovery.comnih.govbiorxiv.org While some antimicrobial peptides are known to have specific intracellular targets after entering the cell, the initial and critical event for the ranatuerin family is the physical interaction with and perturbation of the membrane, which is sufficient to trigger the subsequent apoptotic processes described in section 4.2.3. google.comfrontiersin.org The conserved C-terminal "Rana box" domain, a cyclic structure stabilized by a disulfide bridge, is considered essential for the biological potency of the ranatuerin family, likely playing a crucial role in stabilizing the peptide structure required for effective membrane interaction. nih.govmdpi.com
Biological Activities of Ranatuerin 2cha Non Clinical Focus
Antimicrobial Activities (In vitro and In vivo in Model Organisms)
Ranatuerin-2CHa exhibits a noteworthy spectrum of antimicrobial activity, targeting a variety of pathogens. nih.govfrontiersin.org This broad-spectrum action is a characteristic feature of many peptides found in the skin secretions of amphibians, which serve as a crucial component of their innate immune defense. frontiersin.orggoogle.com
Broad-Spectrum Activity against Gram-Positive and Gram-Negative Bacteria.nih.govfrontiersin.orgcnjournals.com
The ranatuerin-2 (B1576050) family of peptides, including this compound, has been shown to possess broad-spectrum antimicrobial activity, effectively inhibiting the growth of both Gram-positive and Gram-negative bacteria. nih.govfrontiersin.orggoogle.comcnjournals.com This activity is a common trait among peptides isolated from the skin of American frogs. google.com The structural characteristics of these peptides, such as their net positive charge and the ability to form amphipathic structures, are believed to be crucial for their interaction with and disruption of microbial membranes. imrpress.com
Studies have demonstrated the efficacy of the ranatuerin-2 peptide family against specific and clinically relevant bacterial strains. google.com Peptides from this family have shown inhibitory activity against the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Escherichia coli. google.com Furthermore, some ranatuerin peptides have exhibited activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential to combat antibiotic-resistant bacteria. nih.govnih.gov
The antimicrobial efficacy of ranatuerin peptides is often quantified by their minimum inhibitory concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microorganism.
Table 1: Reported Antimicrobial Activity of Ranatuerin Peptides Against Specific Bacterial Strains
| Peptide Family | Bacterial Strain | Activity | Reference |
|---|---|---|---|
| Ranatuerin-2 | Staphylococcus aureus | Growth inhibition | google.com |
| Ranatuerin-2 | Escherichia coli | Growth inhibition | google.com |
| Ranatuerin-2Pb | MRSA | Antimicrobial activity | nih.gov |
| Ranatuerin-2-AW | MRSA | Antibacterial activity | nih.gov |
Antifungal Activity (e.g., Candida albicans)
In addition to its antibacterial properties, the ranatuerin-2 peptide family has demonstrated antifungal activity. google.comresearchgate.net Specifically, these peptides have been shown to inhibit the growth of the yeast Candida albicans, a common human fungal pathogen. google.comresearchgate.net This broad-spectrum activity, encompassing both bacteria and fungi, underscores the versatile antimicrobial nature of these amphibian-derived peptides. google.com
Table 2: Reported Antifungal Activity of Ranatuerin Peptides
| Peptide Family | Fungal Strain | Activity | Reference |
|---|---|---|---|
| Ranatuerin-2 | Candida albicans | Growth inhibition | google.com |
| Ranatuerin-2 | Candida albicans | Growth-inhibitory activity | researchgate.net |
Antiviral and Antiparasitic Activities (if reported)
While the primary focus of research on ranatuerin peptides has been on their antibacterial and antifungal properties, some studies have explored their potential antiviral and antiparasitic activities. frontiersin.orgresearchgate.net For instance, certain ranatuerin peptides have been investigated for their ability to inactivate viruses. nih.gov Additionally, some peptides from amphibian skin have shown antiparasitic activity. frontiersin.org However, specific reports detailing the antiviral and antiparasitic activities of this compound are less common compared to the extensive data on its antibacterial and antifungal effects.
Time-Kill Kinetics and Concentration-Dependent Effects
The antimicrobial action of peptides like this compound is often characterized by its kinetics and dependency on concentration. nih.gov Time-kill assays are employed to understand how quickly a peptide can kill a microbial population and whether its effect is bactericidal (killing the bacteria) or bacteriostatic (inhibiting bacterial growth). emerypharma.com These studies typically reveal that the killing efficiency is both time-dependent and concentration-dependent. mdpi.comajol.infouem.br For example, a study on a related peptide, ranatuerin-2Pb, demonstrated that at its minimum inhibitory concentration (1x MIC), it initiated killing activity against S. aureus within 30 to 60 minutes, while at a higher concentration (4x MIC), it was able to kill all bacteria within just 10 minutes. nih.gov This indicates a rapid and concentration-dependent bactericidal mechanism. nih.gov
Antiproliferative Activities against Cancer Cell Lines (In vitro and In vivo in Model Organisms)
Beyond their antimicrobial capabilities, ranatuerin peptides have garnered interest for their potential antiproliferative effects against cancer cells. frontiersin.orgimrpress.comnih.gov Several studies have investigated the in vitro cytotoxicity of these peptides against various human cancer cell lines. nih.govnih.gov For example, the ranatuerin-2 family member, Ranatuerin-2PLx, was found to inhibit the proliferation of several tumor cells, with a particularly potent effect observed against the prostate cancer cell line, PC-3. nih.gov The inhibitory concentration 50 (IC50), which is the concentration of a substance needed to inhibit a biological process by 50%, is a common metric used to quantify this activity. mdpi.combiorxiv.orgnih.govajol.info The antiproliferative mechanism often involves the induction of apoptosis, or programmed cell death, in the cancer cells. nih.gov
Table 3: Reported Antiproliferative Activity of a Ranatuerin-2 Family Peptide (Ranatuerin-2PLx)
| Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
|---|---|---|---|
| H157 | Non-small cell lung cancer | 5.79 - 20.19 | nih.gov |
| MDA-MB-435S | Melanocyte | 5.79 - 20.19 | nih.gov |
| PC-3 | Human prostate carcinoma | 5.79 - 20.19 | nih.gov |
| U251MG | Human glioblastoma astrocytoma | 5.79 - 20.19 | nih.gov |
| MCF-7 | Human breast cancer | 5.79 - 20.19 | nih.gov |
Differential Cytotoxicity and Selectivity
A key area of investigation for host-defense peptides like ranatuerins is their ability to selectively target pathogenic or cancerous cells while minimizing harm to healthy host cells. This differential cytotoxicity is a crucial attribute for potential therapeutic development. frontiersin.orgnih.gov While direct, extensive data on this compound is specific, studies on peptides from the same family and originating from the same frog provide significant insights into this property.
Peptides from the ranatuerin family, such as Ranatuerin-2PLx, have demonstrated the ability to inhibit the proliferation of various human cancer cell lines. nih.gov The selectivity of these peptides is often attributed to differences in cell membrane composition between cancerous and normal mammalian cells. frontiersin.org Cancer cell membranes tend to have a higher net negative charge due to an increased presence of anionic molecules like phosphatidylserine, which facilitates interaction with cationic antimicrobial peptides. frontiersin.orgnih.gov
A closely related peptide isolated from the same frog, Esculentin-2CHa, has been studied for its differential cytotoxicity. nih.gov Research shows it possesses potent activity against non-small cell lung adenocarcinoma A549 cells while showing significantly lower toxicity towards human red blood cells (erythrocytes). nih.gov This selectivity is vital, as high hemolytic activity (lysis of red blood cells) would preclude any systemic therapeutic use. mdpi.com The structural features of these peptides, such as their net positive charge and amphipathic α-helical structure, are critical for this selective membrane interaction and disruption. nih.govmdpi.com
Table 1: Differential Cytotoxicity of Esculentin-2CHa
| Cell Type | Description | LC₅₀ Value (µM) | Source |
|---|---|---|---|
| A549 | Human Non-Small Cell Lung Cancer | 10 | nih.gov |
| Erythrocytes | Human Red Blood Cells | 150 | nih.gov |
LC₅₀ (Lethal Concentration 50%) is the concentration of a substance required to kill 50% of the target cells.
Cellular Viability Assays (e.g., MTT, LDH Release)
To quantify the cytotoxic and antiproliferative effects of compounds like this compound, researchers employ various cellular viability assays. These in vitro tests measure different aspects of cell health and death. abcam.com
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability. takarabio.comnih.gov In living cells, mitochondrial dehydrogenases cleave the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals. abcam.com The amount of formazan produced, which can be measured spectrophotometrically after solubilization, is proportional to the number of metabolically active (viable) cells in the sample. takarabio.comnih.gov This assay is frequently used to determine the inhibitory concentration (e.g., IC₅₀) of a peptide on cancer cell proliferation. nih.gov
The Lactate Dehydrogenase (LDH) release assay is a cytotoxicity assay that measures membrane integrity. takarabio.com LDH is a stable cytoplasmic enzyme present in all cells. takarabio.comnih.gov If the cell membrane is damaged or ruptured—a common result of lytic peptide action—LDH leaks into the surrounding culture medium. nih.gov The amount of LDH in the medium can be quantified by measuring its enzymatic activity, which is directly proportional to the number of dead or damaged cells. takarabio.com This assay is crucial for distinguishing between cytostatic (inhibiting proliferation) and cytotoxic (killing cells) effects and is often used to confirm that a peptide's activity, such as stimulating insulin (B600854) release, is not merely a result of cell lysis. researchgate.netuniroma1.it For instance, studies on the related peptide Ranatuerin-2CBd confirmed that it did not stimulate LDH release at concentrations where it induced insulin secretion, indicating the integrity of the plasma membrane was preserved. researchgate.net
Immunomodulatory Properties (at a molecular/cellular level)
Beyond direct cytotoxicity, many amphibian host-defense peptides can modulate the host's immune response. researchgate.netmdpi.com These immunomodulatory properties can involve complex interactions with immune cells, leading to changes in the production of signaling molecules like cytokines. biorxiv.org Ranatuerin-2 peptides are noted for their potential anti-inflammatory activities. frontiersin.orgnih.gov
At the molecular and cellular level, these peptides can influence the cytokine profile, shifting the balance between pro-inflammatory and anti-inflammatory responses. mdpi.com For example, a study on the related peptide Esculentin-2CHa from Lithobates chiricahuensis demonstrated specific immunomodulatory effects. nih.gov It was found to significantly stimulate the production of the anti-inflammatory cytokine Interleukin-10 (IL-10) by mouse lymphoid cells. nih.gov Simultaneously, it also stimulated the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) by peritoneal macrophages, while its effects on other cytokines like IL-6 and IL-1β were not significant. nih.gov This dual activity suggests a complex role in orchestrating the immune response, potentially enhancing pathogen clearance (via TNF-α) while also promoting resolution of inflammation (via IL-10).
Table 2: Immunomodulatory Effects of Esculentin-2CHa
| Cytokine | Effect | Target Cells | Significance | Source |
|---|---|---|---|---|
| IL-10 | Stimulation | Mouse Lymphoid Cells | P<0.01 | nih.gov |
| TNF-α | Stimulation | Peritoneal Macrophages | P<0.05 | nih.gov |
| IL-6 | Not Significant | Peritoneal Macrophages | - | nih.gov |
| IL-1β | Not Significant | Peritoneal Macrophages | - | nih.gov |
Insulin-Releasing Activity in Cellular Models
A fascinating property of several frog skin peptides, including some ranatuerins, is their ability to stimulate the secretion of insulin. researchgate.net This has led to their investigation as potential templates for novel anti-diabetic drugs. oatext.com The activity is typically assessed using clonal pancreatic beta-cell lines, with the BRIN-BD11 rat cell line being a well-established and widely used model. researchgate.netnih.gov
These peptides often act as insulin secretagogues, meaning they can trigger insulin release from pancreatic β-cells. For example, Ranatuerin-2CBd was found to be a potent stimulator of insulin release from BRIN-BD11 cells, with significant effects observed at nanomolar concentrations. researchgate.net Crucially, this insulinotropic activity occurs at concentrations that are not cytotoxic, as confirmed by the lack of LDH release. researchgate.net
The mechanism of action for many of these peptides involves the depolarization of the β-cell membrane and an increase in intracellular calcium concentration ([Ca²⁺]i), which are key steps in the insulin secretion pathway. uniroma1.itmdpi.com The related peptide Esculentin-2CHa has been shown to stimulate insulin secretion from BRIN-BD11 cells at concentrations as low as 0.3 nM by a mechanism that involves membrane depolarization and a rise in intracellular Ca²⁺. researchgate.netresearchgate.net This action demonstrates that peptides from the Chiricahua Leopard Frog possess potent insulin-releasing capabilities, making this compound a compound of interest in this therapeutic area.
Table 3: Insulin-Releasing Potency of Ranatuerin and Related Peptides in BRIN-BD11 Cells
| Peptide | Source Organism | Lowest Effective Concentration for Insulin Release | Source |
|---|---|---|---|
| Ranatuerin-2CBd | Lithobates catesbeianus | 30 nM | researchgate.net |
| Esculentin-2CHa | Lithobates chiricahuensis | 0.3 nM | researchgate.netresearchgate.net |
| [A18K]ocellatin-3N | Leptodactylus nesiotus (analogue) | 0.1 nM | uniroma1.it |
Structure Activity Relationship Sar Studies of Ranatuerin 2cha and Its Analogs
Identification of Critical Amino Acid Residues and Domains
Role of the "Rana Box" (C-terminal cyclic domain)
A characteristic feature of many ranatuerin-2 (B1576050) peptides is a C-terminal cyclic domain formed by a disulfide bridge between two cysteine residues. mdpi.comnih.gov This structure, often referred to as the "Rana box," is crucial for the biological activity of many of these peptides. nih.govnih.gov Ranatuerin-2 peptides typically contain a 6-membered ring in this region. nih.gov
Research on related ranatuerins demonstrates the significance of this domain. For instance, in the case of ranatuerin-2PLx, the artificial removal of the conserved "Rana box" loop resulted in a notable reduction in its biological activities. nih.gov Similarly, studies on ranatuerin-1 (B1576056) showed that deleting the cyclic heptapeptide (B1575542) region [residues (19-25)] produced an inactive analog. nih.gov This suggests that the cyclic structure is essential for maintaining a conformation necessary for antimicrobial action. nih.gov However, some studies have shown that the loss of antimicrobial activity from removing the Rana box can be compensated for by other modifications, such as C-terminal amidation. mdpi.com The deletion of the Rana box motif can cause the antimicrobial effect to diminish or disappear entirely. researchgate.net
Influence of Charge, Hydrophobicity, and Amphipathicity
The antimicrobial activity of peptides like Ranatuerin-2CHa is heavily dependent on three interconnected physicochemical properties: net positive charge, hydrophobicity, and amphipathicity. mdpi.comimrpress.com
Charge: A net positive charge is a primary determinant of an AMP's ability to selectively target and interact with the negatively charged outer membranes of bacteria through electrostatic forces. imrpress.comcore.ac.uk Increasing the cationicity, for example by substituting neutral or acidic amino acids with basic residues like lysine (B10760008), has been shown to enhance the antibacterial activity of ranatuerin-2 family peptides. mdpi.com
Hydrophobicity: The presence of at least 50% hydrophobic amino acids is considered a prerequisite for the lytic activity of frog skin AMPs. imrpress.com Hydrophobicity, calculated as the mean hydrophobicity of the amino acid sequence, influences the peptide's affinity for the membrane interior. mdpi.com However, there is a threshold; excessive hydrophobicity can lead to a loss of selectivity and damage to host cells. mdpi.com
Amphipathicity: This property refers to the spatial separation of hydrophobic and hydrophilic residues. mdpi.com In an α-helical conformation, this creates a structure with a hydrophobic face that can insert into the lipid membrane and a hydrophilic face that remains exposed to the aqueous environment. imrpress.com This amphipathic nature is critical for membrane disruption. nih.govmdpi.com The hydrophobic moment is a measure used to quantify the amphipathicity of an α-helix. mdpi.comcnrs.fr
Importance of α-Helical Content and Conformation
Ranatuerin-2 peptides, like many AMPs, have a propensity to form an amphipathic α-helical structure upon interacting with a membrane. nih.govnih.govimrpress.com This conformational change is widely considered necessary for their antimicrobial mechanism, which often involves membrane permeabilization. nih.govmdpi.com
Circular dichroism studies of ranatuerin-1 confirmed it has significant α-helical character. nih.gov Research has demonstrated that the full sequence of the peptide is often necessary for its biological activity and that an increase in the α-helical content can result in increased activity against certain bacteria. google.comgoogle.com However, the relationship is complex. In some analogs, an increase in α-helical content did not compensate for the loss of activity caused by other substitutions, highlighting the importance of specific residues and other structural domains, such as the central β-sheet region found in ranatuerin-1. nih.govgoogle.com
Rational Design and Synthesis of this compound Analogs
Based on SAR findings, researchers can rationally design and synthesize analogs of this compound to investigate and potentially enhance its antimicrobial properties. nih.govmdpi.com This process involves targeted chemical modifications, including substituting or deleting specific amino acids. scielo.bracgpubs.orgchemmethod.comfarmaciajournal.com
Residue Substitution and Truncation Strategies
Systematic residue substitution and truncation are common strategies to probe the function of different parts of the peptide. nih.govmdpi.com
Residue Substitution: Replacing specific amino acids can alter properties like charge, hydrophobicity, and helical propensity.
Substituting acidic amino acids with positively charged lysine residues has been shown to enhance the antibacterial activity of ranatuerin-2 family peptides. mdpi.com
In a study on ranatuerin-1, substituting Asn-8 with Lys led to an analog with increased α-helicity, cationicity, and enhanced potency against a range of microbes. nih.gov
Conversely, substituting glycine (B1666218) residues in the central domain of a ranatuerin-1 analog with lysine resulted in inactive peptides, despite increased α-helical content and positive charge, demonstrating the functional importance of that specific domain. nih.gov
Truncation: Deleting portions of the peptide can help identify the minimal sequence required for activity.
Deletion of the N-terminal domain [residues (1-8)] or the C-terminal cyclic region of ranatuerin-1 resulted in inactive analogs, indicating the entire sequence is necessary for activity. nih.govgoogle.com
A study on ranatuerin-2Pb designed a truncated analog, RPa, which lost antimicrobial activity against several key pathogens, while another designed analog, RPb, retained broad-spectrum activity. nih.gov
Table 1: Effects of Substitution and Truncation on Ranatuerin Analogs This table is interactive. Column headers can be clicked to sort the data.
| Parent Peptide | Modification Strategy | Specific Change | Effect on Activity | Reference |
|---|---|---|---|---|
| Ranatuerin-1 | Truncation | Deletion of C-terminal cyclic region [residues 19-25] | Inactive | nih.gov |
| Ranatuerin-1 | Truncation | Deletion of N-terminal domain [residues 1-8] | Inactive | nih.gov |
| [Ser-19, Ser-25]Ranatuerin-1 | Substitution | Glycine residues in central domain → Lysine | Inactive | nih.gov |
| Ranatuerin-1 | Substitution | Asn-8 → Lysine | Increased potency against Gram-positive and Gram-negative bacteria | nih.gov |
| Ranatuerin-1 | Substitution | Asn-22 → Alanine | Increased hemolytic activity | nih.gov |
| Ranatuerin-2AW | Truncation | Removal of Rana box | Decreased activity | mdpi.com |
| Ranatuerin-2AW | Substitution | Acidic residues → Lysine; Introduction of Leucine | Enhanced antibacterial activity | mdpi.com |
Impact of Amidation and Other Chemical Modifications
Post-translational modifications are common in naturally occurring peptides and can significantly influence their function. biorxiv.org
C-terminal Amidation: This is a frequent modification in AMPs where the C-terminal carboxyl group is replaced with an amide group. core.ac.ukresearchgate.net This modification neutralizes the negative charge at the C-terminus, which can increase the peptide's net positive charge and enhance its interaction with bacterial membranes. mdpi.comnih.gov Studies on various AMPs show that amidation often increases antimicrobial efficacy and can stabilize the α-helical structure. core.ac.uknih.gov For ranatuerin-2 analogs, C-terminal amidation was able to compensate for the loss of activity that occurred when the Rana box was removed, possibly by improving the peptide's interaction with the bacterial membrane. mdpi.com
Table 2: Effect of C-terminal Amidation on Ranatuerin-2 Analogs This table is interactive. Column headers can be clicked to sort the data.
| Peptide | C-terminal | Key Feature | Effect of Amidation | Reference |
|---|---|---|---|---|
| R2AW(1-22) | Amidated (-NH2) | Rana box removed | Retained antibacterial activity, compensating for loss of Rana box | mdpi.com |
| R2AW(1-22) | Free Acid (-COOH) | Rana box removed | Lower activity compared to amidated version | mdpi.com |
| Maculatin 1.1 | Amidated (-NH2) | Native Peptide | Higher antibacterial ability and membrane disruption | nih.gov |
| Maculatin 1.1 | Free Acid (-COOH) | Deamidated Analog | Lower antibacterial ability | nih.gov |
| PGLa | Amidated (-NH2) | Native Peptide | Higher antimicrobial activity | researchgate.net |
Correlation between Structural Modifications and Biological Activity Profiles
The biological functions of Ranatuerin-2 peptides, particularly their antimicrobial and anticancer activities, are intrinsically linked to their primary and secondary structures. Structure-activity relationship (SAR) studies have been instrumental in deciphering how specific amino acid substitutions, truncations, and other modifications influence the therapeutic potential of these peptides. Research has primarily focused on modulating cationicity, hydrophobicity, and the structural role of the conserved C-terminal "Rana box" to enhance potency and selectivity.
Key structural features that are often targeted for modification include the N-terminal α-helical domain and the C-terminal loop structure, which is formed by a disulfide bridge and is known as the 'Rana box'. nih.gov Alterations in these regions can significantly impact the peptide's ability to interact with and disrupt microbial or cancer cell membranes.
Influence of the C-terminal Rana Box and Disulfide Bridge
In the case of Ranatuerin-2PLx, a peptide identified from the pickerel frog, the integrity of the C-terminal domain is crucial for its biological potency. nih.gov Studies involving truncated and substituted analogs of Ranatuerin-2PLx demonstrated that the artificial removal of the conserved 'Rana-box' loop or a reduction in the net positive charge within this domain led to a notable decrease in both antimicrobial and anticancer activities. nih.gov This suggests that for this particular peptide, both the cyclic structure and the cationicity of the C-terminal loop are essential for its function. nih.gov
Conversely, research on Ranatuerin-2-AW, isolated from the Wuyi torrent frog, presented a different outcome. nih.gov The creation of analogs where the disulfide bridge was eliminated (by replacing cysteine residues with serine) or the entire cyclic domain was deleted showed that these modifications did not significantly compromise antibacterial activity. nih.gov This implies that for some Ranatuerin-2 peptides, the disulfide bridge and the 'Rana box' structure may be dispensable for their antibacterial effects. nih.gov This finding is supported by studies on other related peptide families, such as palustrin-2, where the removal of the 'Rana box' motif also had a minimal effect on antimicrobial activity but did lead to a desirable reduction in hemolytic activity and cytotoxicity against normal human cells. mdpi.com However, for other ranatuerin family members like Ranatuerin-1, the replacement of cysteine residues with serine resulted in decreased antimicrobial potency, highlighting that the functional importance of the Rana box can be highly context-dependent. researchgate.netnih.gov
Table 1: Effect of C-terminal Modifications on Biological Activity
| Peptide/Analog | Modification | Key Finding | Reference |
|---|---|---|---|
| Ranatuerin-2PLx | Deletion of 'Rana-box' loop | Notably reduced antimicrobial and anticancer activity. | nih.gov |
| Ranatuerin-2-AW | Serine-substitution (disrupts disulfide bridge) | Similar antibacterial activity to the parent peptide. | nih.gov |
| Ranatuerin-2-AW | Deletion of cyclic domain | Similar antibacterial activity to the parent peptide. | nih.gov |
Impact of Cationicity and Hydrophobicity
The balance between cationicity (net positive charge) and hydrophobicity is a defining characteristic of most antimicrobial peptides, governing their interaction with negatively charged microbial membranes and zwitterionic mammalian membranes. nih.gov
SAR studies on Ranatuerin-2-AW demonstrated that targeted modifications to enhance both cationicity and hydrophobicity could lead to significantly optimized biological activities. nih.gov An analog, [Lys4,19, Leu20]R2AW(1-22)-NH2, was designed with increased positive charge and hydrophobicity. This variant exhibited substantially improved antibacterial activity, including against methicillin-resistant Staphylococcus aureus (MRSA), and more potent anticancer activity compared to the original peptide. nih.gov
Similarly, studies on Ranatuerin-1 analogs showed that increasing cationicity by substituting a neutral amino acid with lysine (Asn-8→Lys) led to an analog with increased potency against a range of Gram-positive and Gram-negative bacteria and the yeast Candida albicans. nih.gov Importantly, this significant boost in antimicrobial power was accompanied by only a minor increase in hemolytic activity, indicating an improved therapeutic index. nih.gov In contrast, a modification that primarily increased hydrophobicity (Asn-22→Ala) resulted in a 3.5-fold increase in hemolytic activity, underscoring the delicate balance required to enhance antimicrobial efficacy without elevating toxicity to host cells. nih.gov
Table 2: Effect of Modulating Cationicity and Hydrophobicity
| Peptide/Analog | Modification | Effect on Biological Activity | Reference |
|---|---|---|---|
| [Lys4,19, Leu20]R2AW(1-22)-NH2 | Increased cationicity and hydrophobicity | Significantly optimized antibacterial and anticancer activities. | nih.gov |
| [Lys-8]Ranatuerin-1 | Increased cationicity and α-helicity | Increased potency against bacteria and C. albicans; small increase in hemolytic activity. | nih.gov |
Correlation with Anticancer Activity
The structural modifications that enhance antimicrobial effects often correlate with improved anticancer activity as well. The Ranatuerin-2PLx peptide was found to inhibit the proliferation of several tumor cell lines, with a particularly potent effect against the PC-3 prostate cancer cell line. nih.govsemanticscholar.org The mechanism was shown to involve the induction of early-stage cell apoptosis, accompanied by the activation of Caspase-3. nih.govsemanticscholar.org As previously noted, the integrity of the 'Rana box' and its net positive charge were critical for this anticancer function. nih.gov
The dual enhancement of antibacterial and anticancer activities was also clearly observed in the cationicity- and hydrophobicity-enhanced analog of Ranatuerin-2-AW, [Lys4,19, Leu20]R2AW(1-22)-NH2. nih.gov This suggests that the fundamental physicochemical properties driving membrane interaction are key to the peptide's ability to target both microbial pathogens and malignant cells.
Analytical Methodologies for Detection and Quantification of Ranatuerin 2cha
Chromatographic Techniques
Chromatographic methods are fundamental for the isolation, purification, and analysis of ranatuerin peptides from complex biological matrices such as frog skin secretions.
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the cornerstone technique for the separation and purification of ranatuerin peptides. uol.de This method separates molecules based on their hydrophobicity. For ranatuerin-2 (B1576050) peptides, which are often isolated from frog skin secretions, RP-HPLC is used to separate the peptide of interest from a multitude of other compounds. carlosdavidson.org
The process typically involves a stationary phase, often a silica-based packing with chemically bonded hydrocarbon chains (e.g., C4, C5, C18), and a mobile phase consisting of an aqueous solvent and an organic modifier, usually acetonitrile. A shallow gradient of increasing organic solvent concentration is employed to elute the bound peptides. uol.de Trifluoroacetic acid (TFA) is commonly added to the mobile phase to act as an ion-pairing agent, which improves peak shape and resolution.
While specific parameters for Ranatuerin-2CHa are not documented, studies on similar peptides like Ranatuerin-2PLx and Ranatuerin-2Pb have utilized C5 and C18 columns for purification, confirming purity to be greater than 95%. nih.govmdpi.com
Table 1: Representative RP-HPLC Conditions for Ranatuerin-2 Peptide Analysis
| Parameter | Typical Conditions for Ranatuerin-2 Peptides | Reference |
|---|---|---|
| Column | Reversed-phase C4, C5, or C18 | carlosdavidson.orgnih.gov |
| Mobile Phase A | 0.05-0.1% Trifluoroacetic acid (TFA) in water | nih.gov |
| Mobile Phase B | 0.05-0.1% TFA in acetonitrile | nih.gov |
| Gradient | A slowly increasing gradient of Mobile Phase B | uol.de |
| Flow Rate | Typically 1 mL/min for analytical scale | uol.de |
| Detection | UV absorbance at 210-220 nm |
Capillary electrophoresis (CE) offers an alternative and orthogonal approach to HPLC for the analysis of peptides. nih.govnih.gov CE separates molecules based on their charge-to-size ratio in an electric field. This technique is known for its high efficiency, short analysis times, and minimal sample consumption. nih.gov
For peptides like ranatuerins, Capillary Zone Electrophoresis (CZE) is a commonly used mode. However, the hydrophobic nature of some peptides can lead to their adsorption onto the capillary wall, resulting in poor peak shape and reproducibility. nih.gov To mitigate this, various strategies can be employed, such as the use of organic modifiers (e.g., acetonitrile, methanol) in the buffer system or dynamic or covalent coating of the capillary. nih.gov While the application of CE for the specific analysis of this compound has not been reported, its utility for separating peptides with identical charges but different structures makes it a potentially powerful tool for purity assessment and characterization. nih.gov
Mass Spectrometry-Based Quantification (e.g., LC-MS/MS)
Mass spectrometry (MS) is an indispensable tool for the structural characterization and quantification of peptides. When coupled with liquid chromatography (LC-MS/MS), it provides a highly sensitive and specific analytical platform.
For ranatuerin peptides, electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common ionization techniques. ESI is often coupled with HPLC for online analysis, while MALDI-TOF (Time-of-Flight) is frequently used for rapid molecular mass determination of purified fractions. carlosdavidson.orgnih.gov
Tandem mass spectrometry (MS/MS) is employed for peptide sequencing and confirmation of identity. In this technique, a specific peptide ion (precursor ion) is selected, fragmented, and the resulting fragment ions are analyzed to reveal the amino acid sequence. This has been used to confirm the primary structure of various ranatuerin-2 peptides. carlosdavidson.org
For quantification, multiple reaction monitoring (MRM) using a triple quadrupole mass spectrometer is the gold standard. researchgate.netnih.gov This method involves monitoring specific precursor-to-product ion transitions for the target peptide, providing exceptional selectivity and sensitivity. While a specific LC-MS/MS assay for this compound is not described in the literature, the principles for developing such an assay are well-established for peptides.
Table 2: Key Mass Spectrometry Parameters for Peptide Analysis
| Parameter | Description | Relevance to this compound Analysis |
|---|---|---|
| Ionization Source | Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) | ESI is suitable for LC coupling and quantification. MALDI is useful for rapid mass confirmation of purified samples. carlosdavidson.orgnih.gov |
| Mass Analyzer | Time-of-Flight (TOF), Quadrupole, Ion Trap | Triple quadrupole is ideal for quantitative MRM assays. TOF provides high mass accuracy. researchgate.netnih.gov |
| Scan Mode for Quantification | Multiple Reaction Monitoring (MRM) | Offers high selectivity and sensitivity for quantifying the target peptide in complex matrices. researchgate.netnih.gov |
| Fragmentation | Collision-Induced Dissociation (CID) | Used in MS/MS to generate characteristic fragment ions for structural confirmation and MRM transitions. |
Interactions of Ranatuerin 2cha with Complex Biological Systems Molecular Level
Omics-based Investigations of Cellular Response
To date, comprehensive omics-based studies specifically detailing the cellular response to Ranatuerin-2CHa are not extensively available in publicly accessible scientific literature. The following subsections outline the types of investigations that would be critical in elucidating the molecular mechanisms of this peptide, though specific research findings on this compound are presently limited.
Transcriptomics (Gene Expression Modulation)
There is currently a lack of specific transcriptomic data detailing the modulation of gene expression in host cells upon exposure to this compound. Transcriptomic analyses, such as RNA-sequencing, would provide a global view of the genes that are up- or down-regulated in response to the peptide. This could reveal, for example, the activation of cellular stress responses, immune signaling pathways, or apoptosis-related gene networks. While research has identified the gene encoding for this compound and noted its expression can be influenced by factors like fungal infections, the downstream effects of the peptide itself on the host cell transcriptome remain an area for future investigation. dtic.miloregonstate.edu
Proteomics (Protein Expression and Interaction Networks)
Specific proteomic studies on the effects of this compound on host cells are not yet prevalent in the scientific literature. Proteomic approaches are essential for understanding how the peptide affects protein expression levels and how it might integrate into or disrupt cellular protein-protein interaction networks. Such studies could identify direct binding partners of this compound or map the broader proteomic shifts that occur within a cell following treatment. While proteomic analysis has been used to identify this compound in frog skin secretions, the subsequent impact of the peptide on the proteome of target cells is not well-documented. memphis.eduresearchgate.net
Metabolomics (Metabolic Pathway Perturbations)
There is a notable absence of metabolomics research focused on the cellular response to this compound. Metabolomic studies would be invaluable in identifying how the peptide perturbs cellular metabolic pathways. By analyzing changes in the concentrations of small-molecule metabolites, researchers could determine if this compound affects key processes such as cellular respiration, glycolysis, or lipid metabolism, which could be linked to its mechanism of action.
In vitro and Ex vivo Model Systems for Mechanistic Studies
In vitro and ex vivo models are crucial for dissecting the specific molecular mechanisms of this compound's activity. These controlled environments allow for detailed observation of cellular and tissue-level responses to the peptide.
Cell Culture Models for Cellular Response
Cell culture models have been instrumental in characterizing the biological activities of peptides from the ranatuerin family, often focusing on antimicrobial and anticancer properties. While specific studies on this compound are limited, research on closely related ranatuerin peptides provides insights into the types of cell lines used and the observed effects. These studies lay the groundwork for future investigations into the specific cellular responses to this compound.
For instance, a study on a related peptide, Ranatuerin-2PLx, demonstrated its ability to inhibit the proliferation of various tumor cells, with a particularly potent effect on the PC-3 prostate cancer cell line. nih.gov The study also observed the induction of early apoptosis, confirmed by Annexin V-FITC/propidium iodide staining, and the activation of Caspase-3. nih.gov The impact on the normal human microvascular endothelial cell line, HMEC-1, was found to be less potent, suggesting a degree of selectivity. nih.gov Another investigation into Ranatuerin-2Pb assessed its antiproliferative effects against a panel of human cancer cell lines, as detailed in the table below. nih.gov
Table 1: Human Cancer Cell Lines Used in the Study of Ranatuerin-2Pb Activity
| Cell Line | Cancer Type | IC₅₀ (µM) of Ranatuerin-2Pb |
|---|---|---|
| NCI-H157 | Lung Carcinoma | 1.453 |
| MCF-7 | Breast Adenocarcinoma | 7.254 |
| U251MG | Glioblastoma | 2.172 |
| PC-3 | Prostate Adenocarcinoma | 2.251 |
| MDA-MB-435s | Melanoma | No inhibitory effect |
Data sourced from a study on Ranatuerin-2Pb, a related peptide. nih.gov
These studies highlight the utility of cancer cell lines as in vitro models to probe the cytotoxic and apoptotic mechanisms of ranatuerin peptides. The differential activity against various cell lines also underscores the importance of selecting appropriate models to investigate specific cellular interactions.
Isolated Organ/Tissue Preparations
Currently, there is no specific information available in the scientific literature regarding the use of isolated organ or tissue preparations to study the mechanistic effects of this compound. Ex vivo models, such as isolated perfused organs or tissue slices, would offer a more complex biological environment than cell cultures, allowing for the investigation of the peptide's effects on tissue architecture, multi-cellular interactions, and physiological responses in a more integrated system.
Future Research Directions and Unanswered Questions in Ranatuerin 2cha Research
Elucidation of Complete Biosynthetic Pathways and Regulatory Mechanisms
The foundational knowledge of how Ranatuerin-2CHa is produced and regulated in its native biological system is currently incomplete. While it is understood that amphibian AMPs are gene-encoded and synthesized on the ribosome as a larger prepropeptide, the specific enzymatic machinery and signaling cascades that govern the maturation and secretion of this compound are not fully mapped. google.commdpi.com The expression of AMPs is known to be highly variable between species and can be influenced by environmental pressures, suggesting a complex regulatory network. researchgate.net
Future research must focus on:
Gene Expression and Regulation: Identifying the specific promoter and enhancer elements of the this compound gene. Studies should investigate the transcription factors that bind to these regions and how their activity is modulated by external stimuli, such as microbial exposure or injury.
Post-Translational Modification: Beyond the established C-terminal disulfide bridge, a comprehensive analysis is needed to identify any other post-translational modifications (e.g., amidation, glycosylation) and the enzymes responsible. mdpi.com Understanding these modifications is critical as they can significantly impact peptide stability and activity.
Secretory Pathway: Characterizing the complete pathway from gene transcription to the storage of the mature peptide in granular glands and its subsequent secretion. This includes identifying the proteases that cleave the precursor peptide and the transport mechanisms involved. The discovery that different frog populations can express unique peptide profiles underscores the need for this detailed molecular work. researchgate.net
Deeper Understanding of Membrane Interaction Kinetics and Thermodynamics
The primary mechanism of action for many AMPs, including ranatuerins, is the disruption of microbial cell membranes. nih.govresearchgate.net This interaction is generally understood to be initiated by electrostatic attraction between the cationic peptide and the anionic components of bacterial membranes, followed by insertion into the lipid bilayer. biorxiv.orgfrontiersin.org Established theoretical frameworks like the "barrel-stave," "toroidal pore," and "carpet" models provide a conceptual basis for the membrane-disrupting action. biorxiv.orgmdpi.com However, precise quantitative data for this compound are lacking.
A deeper, quantitative understanding requires:
Kinetic Analysis: Employing techniques like surface plasmon resonance (SPR) to measure the real-time association (k_on) and dissociation (k_off) rates of this compound with various model membranes that mimic both bacterial and mammalian cells. This will provide critical insights into its selectivity.
Thermodynamic Profiling: Using methods such as isothermal titration calorimetry (ITC) to determine the key thermodynamic parameters of membrane binding, including the change in enthalpy (ΔH), entropy (ΔS), and the binding affinity constant (K_a). rochester.edu This data will clarify the primary forces driving the interaction (e.g., electrostatic vs. hydrophobic).
Advanced Simulation: Leveraging all-atom molecular dynamics (MD) simulations to model the peptide-lipid interactions at a molecular level over time. researchgate.net These simulations can visualize conformational changes in the peptide upon membrane binding, the stability of pore formation, and the influence of specific lipid types on the interaction.
| Research Area | Proposed Techniques | Key Data Output |
| Membrane Binding Kinetics | Surface Plasmon Resonance (SPR) | Association/dissociation rates (k_on, k_off), Affinity (K_D) |
| Membrane Binding Thermodynamics | Isothermal Titration Calorimetry (ITC) | Binding affinity (K_a), Enthalpy (ΔH), Entropy (ΔS) |
| Peptide-Lipid Interaction | Molecular Dynamics (MD) Simulations | Conformational changes, pore structure, lipid sorting |
Identification of Novel Intracellular Targets and Signaling Pathways
While membrane disruption is a key feature, a growing body of evidence suggests that AMPs can also translocate across the cell membrane to engage with intracellular targets, thereby initiating alternative or complementary lethal mechanisms. mdpi.commdpi.com For some AMPs, this includes the inhibition of nucleic acid or protein synthesis. mdpi.commdpi.com The anticancer activity of a related peptide, Ranatuerin-2PLx, is mediated through the activation of Caspase-3 and apoptosis, clearly indicating an interaction with host cell signaling pathways. nih.govmdpi.com The specific intracellular targets of this compound, however, remain unknown.
Future investigations should aim to:
Target Identification: Utilize affinity chromatography or pull-down assays with tagged this compound to isolate binding partners from microbial and cellular lysates. Subsequent identification of these partners can be achieved through mass spectrometry.
Pathway Analysis: Once potential targets are identified, investigate the downstream effects on cellular signaling. For example, if this compound is found to bind to a specific kinase or transcription factor, subsequent experiments should quantify changes in phosphorylation cascades or gene expression profiles.
Mechanism of Translocation: Determine how this compound crosses the cell membrane to reach these targets without causing immediate lysis, as this suggests a mechanism distinct from simple pore formation.
Exploration of Additional Biological Activities in Non-Model Systems
Research into ranatuerins has primarily focused on their antibacterial and, to a lesser extent, anticancer properties against common model organisms and cell lines. nih.govmdpi.com The vast biological landscape remains largely unexplored. The structural and functional diversity of AMPs suggests they may possess a range of activities beyond their currently known functions. mufopam.fr
Future work should broaden the scope of biological testing to include:
Antiviral and Antifungal Screens: Systematically screen this compound against a diverse panel of clinically relevant viruses and fungi, particularly those resistant to conventional therapies.
Anti-parasitic Activity: Evaluate its efficacy against protozoan parasites, a significant source of global disease for which new treatments are urgently needed. researchgate.net
Immunomodulatory Effects: Investigate whether sub-lethal concentrations of this compound can modulate the host immune response. Many AMPs have been shown to act as signaling molecules that can influence inflammation, cell migration, and cytokine release. mufopam.fr
Non-Clinical Applications: Explore its potential use in agricultural or veterinary contexts, for instance, as a treatment for crop diseases or as a feed additive to combat infections in livestock.
Advanced Computational Modeling for Predictive Activity and Design
Computational tools are becoming indispensable for peptide research, enabling the rational design of new molecules with improved characteristics. researchgate.netmdpi.com Studies on other ranatuerins have already demonstrated that computer-assisted amino acid substitutions can enhance biological activity. mdpi.comnih.gov
The next phase of computational research should involve:
Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing robust QSAR models that correlate the physicochemical properties of this compound analogs with their biological activity. mdpi.com This would allow for the in silico prediction of the most promising candidates for synthesis and testing.
Machine Learning and AI: Employing machine learning algorithms trained on large AMP databases to predict novel this compound variants with enhanced features, such as increased selectivity for cancer cells or improved stability in human serum.
Conformational Dynamics: Using advanced MD simulations to predict how specific amino acid substitutions will affect the peptide's three-dimensional structure, flexibility, and amphipathicity—key determinants of its function. researchgate.net
| Computational Approach | Application for this compound | Desired Outcome |
| QSAR | Correlate sequence features with activity | Predictive model for designing potent analogs |
| Machine Learning | Mine sequence space for optimal designs | Identification of novel, high-activity variants |
| Molecular Dynamics | Simulate structural impact of mutations | Rational design based on conformational stability |
Strategies for Enhanced Stability and Targeted Delivery in Research Models
A significant hurdle for the research and potential therapeutic use of peptides is their inherent instability, as they are susceptible to degradation by proteases, and their rapid clearance from circulation. imrpress.com Furthermore, ensuring that the peptide reaches its intended target in a complex biological system is a major challenge.
Future research must develop and validate strategies to overcome these limitations:
Peptide Stabilization: Explore chemical modifications to enhance protease resistance. This includes N- or C-terminal capping, incorporation of non-natural D-amino acids, and "stapling," where a hydrocarbon linker is used to lock the peptide into its bioactive helical conformation. mdpi.com
Nanocarrier Formulation: Design and test various nanodelivery systems, such as poly(lactic-co-glycolic acid) (PLGA) nanoparticles, liposomes, or hydrogels, to encapsulate this compound. mdpi.commdpi.com Such systems can protect the peptide from degradation, improve its solubility, and prolong its circulation time. mdpi.com
Targeted Delivery: Functionalize these nanocarriers with specific ligands (e.g., antibodies, small molecules) that recognize receptors overexpressed at sites of infection or on tumor cells. nih.gov This would concentrate the peptide at the desired location, increasing efficacy and reducing potential off-target effects in research models. The use of advanced in vitro models, such as tumor spheroids, can help screen these targeted systems effectively before moving to in vivo studies. frontiersin.org
Q & A
Q. How can researchers integrate multi-omics data to elucidate this compound’s mechanism of action?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
